2-O-Methyl-beta-D-ribofuranose
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Overview
Description
2-O-Methyl-beta-D-ribofuranose is a modified sugar molecule derived from ribose, a naturally occurring pentose sugar This compound features a methyl group attached to the second carbon of the ribofuranose ring, which distinguishes it from its parent molecule, beta-D-ribofuranose
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-beta-D-ribofuranose typically involves the methylation of beta-D-ribofuranose. One common method includes the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar methylation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-O-Methyl-beta-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribofuranose ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-5-aldehyde, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
2-O-Methyl-beta-D-ribofuranose has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including nucleoside analogs and glycosides.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various biochemical assays.
Mechanism of Action
The mechanism by which 2-O-Methyl-beta-D-ribofuranose exerts its effects involves its interaction with specific enzymes and receptors. The methyl group modification can alter the binding affinity and specificity of the compound, affecting its biological activity. For instance, it may inhibit or activate certain enzymes involved in carbohydrate metabolism, leading to changes in cellular processes.
Comparison with Similar Compounds
Beta-D-ribofuranose: The parent molecule without the methyl group.
2-Deoxy-D-ribose: Lacks the hydroxyl group at the second carbon.
2-Fluoro-beta-D-ribofuranose: Contains a fluorine atom instead of a hydroxyl group at the second carbon.
Uniqueness: 2-O-Methyl-beta-D-ribofuranose is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for research and application.
Properties
CAS No. |
18979-03-8 |
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Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methoxyoxolane-2,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-5-4(8)3(2-7)11-6(5)9/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
InChI Key |
STGXGJRRAJKJRG-KVTDHHQDSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1O)CO)O |
Canonical SMILES |
COC1C(C(OC1O)CO)O |
Origin of Product |
United States |
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